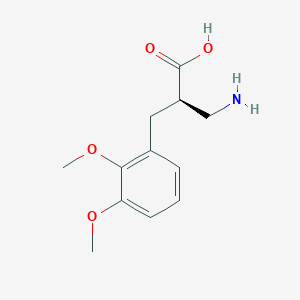

(R)-3-Amino-2-(2,3-dimethoxybenzyl)propanoic acid

Description

(R)-3-Amino-2-(2,3-dimethoxybenzyl)propanoic acid is a chiral amino acid derivative characterized by a propanoic acid backbone substituted with a 2,3-dimethoxybenzyl group at the C2 position and an amino group at the C3 position. Structurally, it shares similarities with NSAID-related arylpropanoic acids (e.g., Ibuprofen, Naproxen) and neuroactive amino acids like BMAA (2-amino-3-(methylamino)-propanoic acid) . The 2,3-dimethoxybenzyl moiety may influence receptor binding or metabolic stability, differentiating it from simpler arylpropanoic acids.

Properties

Molecular Formula |

C12H17NO4 |

|---|---|

Molecular Weight |

239.27 g/mol |

IUPAC Name |

(2R)-2-(aminomethyl)-3-(2,3-dimethoxyphenyl)propanoic acid |

InChI |

InChI=1S/C12H17NO4/c1-16-10-5-3-4-8(11(10)17-2)6-9(7-13)12(14)15/h3-5,9H,6-7,13H2,1-2H3,(H,14,15)/t9-/m1/s1 |

InChI Key |

JQMRQPGZNLHREW-SECBINFHSA-N |

Isomeric SMILES |

COC1=CC=CC(=C1OC)C[C@H](CN)C(=O)O |

Canonical SMILES |

COC1=CC=CC(=C1OC)CC(CN)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-2-(2,3-dimethoxybenzyl)propanoic acid typically involves the following steps:

Starting Material: The synthesis begins with 2,3-dimethoxybenzaldehyde.

Formation of Intermediate: The benzaldehyde undergoes a condensation reaction with a suitable amine to form an imine intermediate.

Reduction: The imine is then reduced to the corresponding amine using a reducing agent such as sodium borohydride.

Addition of Propanoic Acid Moiety: The resulting amine is then reacted with a propanoic acid derivative under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of ®-3-Amino-2-(2,3-dimethoxybenzyl)propanoic acid may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors and automated systems to enhance yield and purity while minimizing waste and production time.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-2-(2,3-dimethoxybenzyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce alcohols.

Scientific Research Applications

(R)-3-Amino-2-(2,3-dimethoxybenzyl)propanoic acid is a compound with applications in medicinal chemistry, particularly in drug development. Its structural features allow it to interact with biological targets, and its chiral nature enhances its selectivity in binding to enzymes and receptors, potentially leading to pharmacological effects such as enzyme inhibition or receptor modulation. These interactions suggest therapeutic applications in areas like neuropharmacology and metabolic regulation.

While specific case studies and comprehensive data tables for this compound are not available in the search results, related compounds and similar applications can be highlighted:

Peptide Synthesis

- Fmoc-3-amino-2-(3,4-dimethoxy-benzyl)-propionic acid is a building block in peptide synthesis, which allows for the creation of complex peptide sequences .

- Boc-3-amino-2-(3,4-dimethoxy-benzyl)-propionic acid is utilized in solid-phase peptide synthesis to improve the efficiency and yield of peptide chains, crucial in drug formulation .

Drug Development

- Fmoc-3-amino-2-(3,4-dimethoxy-benzyl)-propionic acid is important in the pharmaceutical industry for developing new drugs, especially those targeting specific receptors, because it can modify biological activity .

- Boc-3-amino-2-(3,4-dimethoxy-benzyl)-propionic acid is a key intermediate in synthesizing pharmaceuticals, especially for drugs that target neurological disorders .

Biochemical Research

- Boc-3-amino-2-(3,4-dimethoxy-benzyl)-propionic acid is used to study enzyme interactions and protein folding, contributing to advancements in biochemistry and molecular biology .

Other Applications

- Fmoc-3-amino-2-(3,4-dimethoxy-benzyl)-propionic acid is used in bioconjugation processes to attach biomolecules to surfaces or other molecules, enhancing the functionality of diagnostic tools and therapeutic agents . It is also applied in studies related to neurotransmitter systems, helping to develop compounds that can modulate neural activity, which is vital for understanding various neurological disorders .

- Boc-3-amino-2-(3,4-dimethoxy-benzyl)-propionic acid has potential use in cosmetic products for anti-aging and skin repair, due to its potential bioactivity, and it is also being explored for the development of new materials with specific properties, such as improved biocompatibility for medical devices and implants .

Mechanism of Action

The mechanism of action of ®-3-Amino-2-(2,3-dimethoxybenzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Arylpropanoic Acid Derivatives (NSAID Analogs)

Compounds such as α-(4-isobutylphenyl)propanoic acid (Ibuprofen) and α-(6-methoxy-2-naphthyl)propanoic acid (Naproxen) are NSAIDs that inhibit cyclooxygenase (COX) enzymes. Key differences include:

- Substituents: The target compound features a 2,3-dimethoxybenzyl group instead of a monocyclic aryl group. This substitution may enhance lipophilicity or alter binding kinetics.

- Stereochemistry : Unlike racemic NSAIDs, the (R)-configuration of the target compound could confer enantioselective interactions with biological targets.

Neuroactive Amino Acids

- BMAA (2-Amino-3-(methylamino)-propanoic acid): A neurotoxin linked to neurodegenerative diseases. While both compounds have amino groups on the propanoic acid backbone, BMAA’s methylamino substituent and lack of aromatic groups contrast with the target compound’s dimethoxybenzyl group. BMAA’s blood-brain barrier permeability is low (2–5 × 10⁻⁵ ml/s/g), whereas the target compound’s benzyl group may enhance CNS penetration .

Other Amino-Substituted Propanoic Acids

- (R)-2-Amino-3-(pyridin-3-yl)propanoic acid: Features a pyridyl group instead of dimethoxybenzyl. Its applications include chiral building blocks in drug synthesis, highlighting the role of aromatic substituents in directing biological activity .

- (R)-2-(tert-butoxycarbonyl)-3-(pyridin-4-yl)propanoic acid: The tert-butoxycarbonyl (Boc) protecting group modifies solubility and stability, underscoring the importance of functional group engineering in pharmacokinetics .

Structural and Functional Data Table

Research Findings and Implications

- Synthetic Accessibility: The synthesis of analogous compounds, such as Boc-protected amino acids (e.g., ), suggests feasible routes for modifying the target compound’s amino group to enhance stability or activity .

- Biological Potential: The dimethoxybenzyl group may confer antioxidant or receptor-binding properties, analogous to phenolic compounds. However, the lack of direct activity data necessitates further studies.

- Safety Profile : Unlike BMAA, which requires high doses (>100 mg/kg) for neurotoxicity, the target compound’s structural features (e.g., methoxy groups) may reduce acute toxicity .

Biological Activity

(R)-3-Amino-2-(2,3-dimethoxybenzyl)propanoic acid is a chiral amino acid derivative that exhibits significant biological activity due to its unique structural features. This compound has garnered attention in pharmacology for its potential therapeutic applications, particularly in neuropharmacology and metabolic regulation. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound's molecular formula is , with a molecular weight of approximately 339.4 g/mol. The presence of a propanoic acid backbone and a dimethoxybenzyl substituent contributes to its chiral nature, which enhances its selectivity in binding to various biological targets. The IUPAC name for this compound is (2R)-2-[(2,3-dimethoxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, reflecting its complex functional groups that include an amino group and methoxy groups.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : The compound interacts with neurotransmitter receptors, particularly glutamate receptors, which are crucial for synaptic plasticity. This interaction may influence neuroprotective effects and has implications for treating conditions such as depression and anxiety disorders.

- Enzyme Inhibition : Its structural features allow it to act as an inhibitor or modulator of various enzymes. Studies have shown that it can alter enzyme activity by binding to active sites, thereby affecting metabolic pathways.

- Neurotransmission Enhancement : In vitro assays indicate that this compound can enhance excitatory neurotransmission through its effects on glutamate receptor activity.

Binding Affinity Studies

Research employing techniques such as surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy has elucidated the binding affinities of this compound to various biomolecules. These studies demonstrate its potential as an allosteric modulator of glutamate receptors, enhancing synaptic transmission and neuroprotection.

Comparative Analysis with Analogues

A comparative analysis with structurally similar compounds reveals the unique biological profile of this compound. For instance, analogues such as (R)-3-Amino-2-(2,5-dimethoxybenzyl)propanoic acid have shown similar interactions but differ in their pharmacological effects due to variations in their substituents.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Dimethoxybenzyl substituent | Modulates glutamate receptors |

| (R)-3-Amino-2-(2,5-dimethoxybenzyl)propanoic acid | Dimethoxybenzyl substituent | Neurotransmitter modulation |

Case Studies

In a recent study focusing on the therapeutic potential of this compound, researchers investigated its effects on neuronal cultures exposed to oxidative stress. The results indicated that the compound significantly reduced neuronal cell death and improved cell viability compared to controls. This suggests its potential use in neuroprotective therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.